Trimethylphosphine oxide

Übersicht

Beschreibung

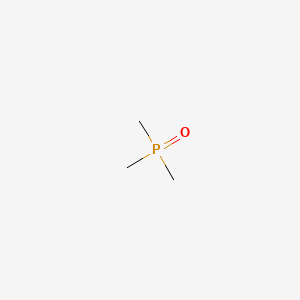

Trimethylphosphine oxide is an organophosphorus compound with the molecular formula C₃H₉OP. It is a colorless solid that is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons. This compound is widely used in chemical synthesis and serves as a ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylphosphine oxide can be synthesized through several methods. One common method involves the reaction of trimethylphosphine with hydrogen peroxide. The reaction typically occurs at room temperature and yields this compound as the product:

P(CH3)3+H2O2→P(CH3)3O+H2O

Another method involves the reaction of trimethylphosphine with oxygen:

P(CH3)3+O2→P(CH3)3O

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of trimethylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction is carried out under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Formation in Organic Reactions

Me₃PO is a common byproduct in organophosphorus-mediated transformations:

-

Wittig Reaction : Forms during the elimination step of oxaphosphetane intermediates .

-

Staudinger Reaction : Generated via phosphine oxide elimination in iminophosphorane intermediates .

-

Mitsunobu Reaction : Produced during the oxidation of triphenylphosphine to its oxide .

Mechanistic Example (Wittig Reaction) :

Conditions: Intramolecular elimination at room temperature .

Coordination Chemistry

Me₃PO acts as a hard ligand for metal centers due to its strong P=O donor capability:

| Metal Complex | Structure | Key Properties |

|---|---|---|

| AgI(PMe₃) | Linear coordination | Air-stable; releases PMe₃ on heating |

| Ln(III) complexes | Hexagonal or cubic geometries | Enhanced solubility in polar solvents |

Theoretical studies indicate significant σ- and π-contributions in the P=O bond, enabling strong interactions with metal d-orbitals .

Reaction with 9-Methyl-9-azonianthracene Methyl Sulfate

Me₃PO reacts under mild conditions to form acridine derivatives:

Conditions: Room temperature, 1–2 hours .

Carbene Transfer in Reductive Dimerization

In ketone dimerization mediated by PMe₃, Me₃PO is eliminated during oxaphosphirane decomposition :

Pathway: Favored in polar solvents with electron-deficient carbonyl groups .

Hydrogen-Bonding Behavior

Me₃PO forms stable hydrates via O–H⋯O interactions:

-

Hydrate Structure : 16-membered hydrogen-bonded rings in Me₃PO·2H₂O .

-

Thermal Stability : Melts at room temperature but remains intact below 0°C .

Key Hydrogen-Bond Parameters :

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O (H₂O → Me₃PO) | 1.8–2.1 | 160–170 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

Trimethylphosphine oxide serves as a significant reagent in several organic reactions, including:

- Wittig Reaction : TMPO acts as a stabilizing agent for phosphonium salts, enhancing the formation of alkenes from carbonyl compounds.

- Mitsunobu Reaction : It facilitates the conversion of alcohols to nucleophiles in the presence of azodicarboxylates, thus enabling the formation of esters and amines.

- Staudinger Reaction : TMPO is employed to convert azides into amines through the formation of an intermediate phosphine oxide.

The compound's ability to stabilize reactive intermediates makes it a crucial component in these transformations .

Catalysis

Ligand for Metal Catalysts

TMPO is recognized for its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing catalytic activity in various reactions:

- Hydroformylation : TMPO-ligated metal catalysts improve the selectivity and yield of aldehyde products from olefins.

- Cross-Coupling Reactions : The presence of TMPO can enhance the efficiency of palladium-catalyzed coupling reactions by stabilizing the metal center .

Material Science

Flame Retardant Applications

this compound has been investigated for its flame-retardant properties. It is incorporated into polymer matrices to improve their resistance to combustion:

- Polymer Composites : TMPO enhances the thermal stability and flame retardancy of polymers, making it suitable for applications in construction and textiles .

- Nanocomposites : When combined with layered silicates, TMPO contributes to the formation of intumescent materials that char upon exposure to heat, providing an additional layer of protection against fire .

Case Study 1: Synthesis Enhancement

A study demonstrated that using this compound significantly increased the yield of a target compound in a multi-step synthesis involving a Wittig reaction. The use of TMPO allowed for better purification and crystallization of the final product due to its ability to stabilize intermediates .

Case Study 2: Catalytic Efficiency

In catalytic hydroformylation studies, TMPO was used as a ligand with rhodium catalysts. The results showed a marked increase in both reaction rate and selectivity towards desired aldehyde products compared to traditional ligands .

Case Study 3: Flame Retardancy

Research on polymer composites showed that adding this compound improved the char formation during combustion tests, leading to lower heat release rates and improved fire safety ratings for treated materials .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Wittig Reaction | Improved yields and selectivity |

| Catalysis | Hydroformylation | Enhanced catalytic efficiency |

| Material Science | Flame Retardant Composites | Increased thermal stability |

| Case Study | Description | Findings |

|---|---|---|

| Synthesis Enhancement | Wittig Reaction with TMPO | Higher yield and better purification |

| Catalytic Efficiency | Rhodium-Catalyzed Hydroformylation | Increased reaction rate and selectivity |

| Flame Retardancy | Polymer Composites with TMPO | Reduced heat release rates during combustion |

Wirkmechanismus

Trimethylphosphine oxide exerts its effects primarily through its ability to act as a ligand and form complexes with metal ions. The oxygen atom in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic and synthetic processes. The compound’s ability to donate electron density to metal centers makes it a valuable ligand in coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Triethylphosphine oxide: Similar in structure but with ethyl groups instead of methyl groups.

Triphenylphosphine oxide: Contains phenyl groups instead of methyl groups.

Tributylphosphine oxide: Contains butyl groups instead of methyl groups.

Comparison:

Trimethylphosphine oxide: is unique due to its small size and high solubility in organic solvents, making it highly versatile in various chemical reactions.

Triethylphosphine oxide: has larger ethyl groups, which can affect its steric properties and reactivity.

Triphenylphosphine oxide: has bulky phenyl groups, making it less soluble in some solvents but providing greater stability in certain complexes.

Tributylphosphine oxide: has even larger butyl groups, which can significantly impact its reactivity and solubility .

Biologische Aktivität

Trimethylphosphine oxide (TMPO), with the molecular formula C₃H₉OP, is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications through a synthesis of current research findings.

TMPO is a colorless crystalline solid that is soluble in polar organic solvents. It has a melting point ranging from 140°C to 141°C and is often utilized as a ligand in coordination chemistry due to its ability to stabilize metal complexes . The structure of TMPO features a phosphorus atom bonded to three methyl groups and an oxygen atom, which contributes to its unique reactivity and interaction with biological systems.

2. Coordination Chemistry and Catalytic Activity

TMPO is recognized for its role as a ligand in coordination chemistry. It forms stable complexes with various transition metals, enhancing their catalytic properties. For instance, studies have shown that TMPO can significantly influence the reactivity of metal centers, making it valuable in catalyzing organic reactions .

3. Role in Enzyme Mechanisms

Recent studies have explored TMPO's interaction with enzymes, particularly in the context of polynucleotide phosphorylase (PNP). TMPO's ability to form complexes with metal ions may facilitate enzymatic reactions by stabilizing transition states or altering enzyme conformation . The structural modeling of PNP interactions suggests that TMPO could be a promising candidate for drug development targeting bacterial infections .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various organophosphorus compounds found that TMPO displayed significant inhibition against specific bacterial strains. The study highlighted the potential of TMPO as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Interaction

In another study focused on enzyme catalysis, researchers modeled the interaction between TMPO and PNP from Streptococcus agalactiae. The results indicated that TMPO could enhance substrate binding and improve reaction rates, suggesting its utility in biochemical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉OP |

| Melting Point | 140°C - 141°C |

| Solubility | Soluble in polar solvents |

| Ligand Type | Bidentate ligand |

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential activity against bacteria |

| Coordination Chemistry | Forms stable complexes with transition metals |

| Enzyme Interaction | Enhances reaction rates in enzymatic processes |

Eigenschaften

IUPAC Name |

dimethylphosphorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLWYXJORUTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217923 | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-96-0 | |

| Record name | Trimethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trimethylphosphine oxide?

A1: this compound has the molecular formula C3H9OP and a molecular weight of 92.08 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is frequently characterized using infrared (IR) [, , , ] and Raman [, , ] spectroscopy. These techniques provide valuable information about the vibrational frequencies of its bonds, particularly the characteristic P=O bond. Additionally, nuclear magnetic resonance (NMR) spectroscopy, especially 31P NMR, is widely employed to study its interaction with various materials like zeolites. [, , , , , , , , , , ]

Q3: How does this compound interact with Brønsted acid sites?

A3: this compound acts as a Lewis base and forms hydrogen bonds with Brønsted acid sites via its oxygen atom. [, , , , ] This interaction is widely utilized to probe the strength and concentration of Brønsted acid sites in materials like zeolites.

Q4: How is the 31P NMR chemical shift of this compound used to characterize acid sites?

A4: The 31P NMR chemical shift of adsorbed this compound correlates with the strength of the Brønsted acid sites. Stronger acid sites lead to larger downfield shifts. [, , , , , ] This property allows researchers to differentiate between acid sites of varying strengths within a material. []

Q5: Can this compound differentiate between internal and external acid sites in zeolites?

A5: Yes, using this compound in conjunction with bulkier phosphine oxides like tributylphosphine oxide allows for the discrimination of internal and external acid sites in zeolites through 31P NMR. [, , ]

Q6: Beyond Brønsted acidity, what other applications does this compound have in material characterization?

A6: this compound can also probe Lewis acidity, as demonstrated by its interaction with isolated molybdenum atoms incorporated into the framework of nanosized MFI zeolite. [] This interaction was confirmed using 31P MAS NMR and FTIR spectroscopy.

Q7: How is this compound used to study oxidizing centers in carbon nanotubes?

A7: Researchers can utilize this compound to quantify oxidizing centers in functionalized carbon nanotubes. [] By adsorbing trimethylphosphine (TMP) onto the CNTs and monitoring its oxidation to this compound via 31P solid-state NMR, the concentration of oxidizing centers can be determined.

Q8: How is computational chemistry used to study this compound?

A8: Density Functional Theory (DFT) calculations are widely employed to study the adsorption structures, energies, and 31P NMR chemical shifts of this compound on various materials, particularly zeolites. [, , , , , ]

Q9: Has the relationship between the structure of this compound derivatives and their hydrogen bonding ability been explored?

A10: Yes, DFT studies have investigated the relationship between the structure of various this compound derivatives and their ability to form hydrogen bonds with different proton donors. [] These studies established correlations between NMR and IR spectral properties and hydrogen bond strength and geometry.

Q10: Are there any specific material compatibility considerations for this compound?

A12: While generally compatible with many materials, this compound's strong coordination ability with metal ions should be considered, particularly in catalytic applications where it can potentially poison active sites. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.